1-(2,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine is a synthetic compound belonging to the class of piperazine derivatives. This compound exhibits potential pharmacological activities, making it a subject of interest in medicinal chemistry. Its structure features a piperazine ring substituted with a sulfonyl group and aromatic rings, which can influence its biological activity and interaction with various targets.
This compound is classified as a piperazine derivative, which is a common scaffold in medicinal chemistry due to its ability to interact with biological targets. Piperazines are often utilized in the development of antipsychotic, antidepressant, and anti-anxiety medications.
The synthesis of 1-(2,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine typically involves multi-step organic reactions. The general approach includes:
The synthesis may require optimization of conditions such as temperature, solvent choice, and reaction times to achieve high yields and purity. Typical solvents include dimethylformamide or toluene, depending on the specific reactions employed.
The molecular formula for 1-(2,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine is CHFNOS. The structure consists of:
The compound's three-dimensional structure can be analyzed using computational chemistry methods or X-ray crystallography if available. Its conformation may significantly affect its biological interactions.
The reactivity of 1-(2,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine can include:
Kinetic studies may be conducted to understand reaction rates and mechanisms, which can inform about stability and reactivity under physiological conditions.
The mechanism of action for 1-(2,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine likely involves interaction with specific receptors or enzymes in biological systems. This could include:
In vitro studies would be necessary to elucidate its specific targets and binding affinities, contributing to understanding its pharmacodynamics.
Relevant data from experimental studies are crucial for establishing these properties.
The ongoing exploration of this compound's properties could lead to significant advancements in drug discovery and development within medicinal chemistry contexts.
Systematic Nomenclature:The systematic IUPAC name 1-(2,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine defines its core structure: a piperazine ring substituted at one nitrogen with a 2,4-dimethylphenyl group and at the other nitrogen via a sulfonyl linker to a 4-fluoro-3-methylphenyl moiety. This naming precisely locates all substituents on their respective aromatic systems and specifies the sulfonamide functional group [1].
Alternative Designations:
Molecular Framework:
Table 1: Core Molecular Descriptors
Property | Value |
---|---|
Systematic IUPAC Name | 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine |
Molecular Formula | C₁₉H₂₃FN₂O₂S |
Canonical SMILES | CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)C |
Monoisotopic Mass | 362.1467 g/mol |
Piperazine derivatives constitute a cornerstone of modern medicinal chemistry. The period 2011–2023 witnessed FDA approval of 40 piperazine-containing drugs, categorized by substitution complexity: N,N'-disubstituted (Table 1), C-substituted, or embedded in polycyclic systems [3].
Therapeutic Evolution:
Synthetic Methodologies:Scale-up synthesis evolved significantly:
Table 2: FDA-Approved Piperazine Drugs (2011-2023) and Structural Features [3]
Therapeutic Class | Drug Example | Piperazine Substitution Pattern | Key Synthetic Route |
---|---|---|---|
CDK4/6 Inhibitors | Palbociclib | N-Aryl (pyridinyl), N-Alkyl | SNAr / Buchwald-Hartwig Coupling |
Antidepressants | Vortioxetine | N-Arylthiophenyl | Ullmann-type Coupling |
PARP Inhibitors | Niraparib | Embedded in Tetrahydropyridine | Reductive Amination |
The strategic placement of substituents confers distinct biopharmaceutical advantages:
Stereoelectronic Effects:
Conformational Analysis:Crystallographic studies of analogous sulfonylpiperazines reveal:
Bioisosteric Potential:The core structure offers versatile modification points:
Table 3: Key Structural Features and Putative Pharmacological Contributions
Structural Element | Biopharmaceutical Property | Role in Target Interaction |
---|---|---|
Piperazine Core | Aliphatic basicity (pKa ~7-9) | Salt bridge formation, Solubilization |
Sulfonamide (-SO₂NH-) | Hydrogen bond donor/acceptor | Binds hinge region of kinases |
4-Fluoro Substituent | Enhanced lipophilicity & metabolic stability | π-stacking with aromatic residues |
2,4-Dimethylphenyl | Steric shielding & electron donation | Hydrophobic pocket occupancy |
This compound exemplifies rational structure-based design, integrating substituents known to enhance drug-like properties and target specificity within the piperazine chemotype. Future exploration could leverage its scaffold for developing novel inhibitors or modulators of disease-relevant proteins [3] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: